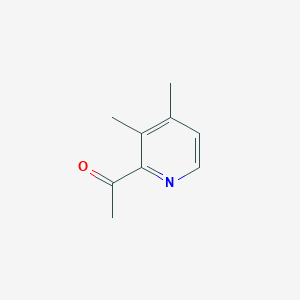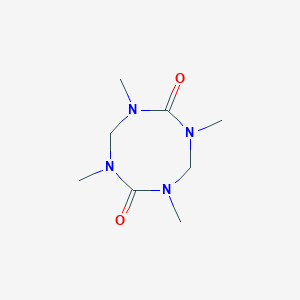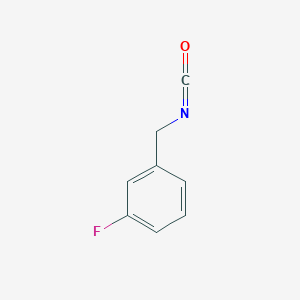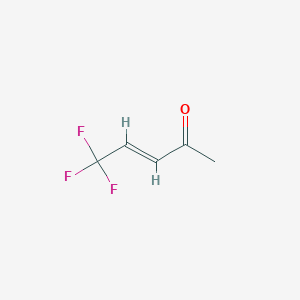
Nickel-palladium alloy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-palladium alloy is a type of metal alloy that is widely used in various scientific research applications. This alloy is made up of a combination of nickel and palladium, which gives it unique properties that make it ideal for use in a variety of industries.
Wirkmechanismus
The mechanism of action of nickel-palladium alloy is related to its ability to act as a catalyst. When used in a chemical reaction, the alloy provides a surface for the reaction to occur on. This surface allows the reactants to come into contact with each other, which increases the rate of the reaction. The alloy also provides a lower activation energy for the reaction, which makes it easier for the reaction to occur.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of nickel-palladium alloy. However, it has been found to be biocompatible and non-toxic, which makes it suitable for use in biomedical applications. It has been used in the production of dental implants and orthopedic implants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using nickel-palladium alloy in lab experiments is its ability to act as a catalyst. This allows researchers to carry out reactions more quickly and efficiently. The alloy is also stable and can withstand high temperatures and pressures. However, there are some limitations to the use of nickel-palladium alloy in lab experiments. It can be expensive to produce, and the synthesis process can be complex. In addition, the alloy can be sensitive to certain chemicals, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for the use of nickel-palladium alloy in scientific research. One area of interest is in the development of new catalysts for chemical reactions. Researchers are also exploring the use of nickel-palladium alloy in the production of renewable energy sources, such as solar cells and batteries. In addition, there is interest in using the alloy in the production of new biomedical devices, such as sensors and drug delivery systems.
Conclusion:
Nickel-palladium alloy is a versatile metal alloy that has a wide range of scientific research applications. Its ability to act as a catalyst makes it ideal for use in a variety of chemical reactions, and it is also suitable for use in biomedical applications. While there are some limitations to its use, the future directions for the use of nickel-palladium alloy in scientific research are promising. With continued research and development, this alloy has the potential to make significant contributions to a variety of industries.
Synthesemethoden
The synthesis of nickel-palladium alloy involves the combination of nickel and palladium in a specific ratio. This ratio can vary depending on the intended use of the alloy. The most common method of synthesis is through the use of electroplating. This involves the deposition of nickel and palladium onto a substrate through the use of an electric current. Other methods of synthesis include chemical vapor deposition and sputtering.
Wissenschaftliche Forschungsanwendungen
Nickel-palladium alloy has a wide range of scientific research applications. One of the most common uses is in the field of catalysis. This alloy is an excellent catalyst for a variety of chemical reactions, including hydrogenation and dehydrogenation reactions. It is also used in the production of fuel cells, where it acts as a catalyst for the oxidation of hydrogen.
Eigenschaften
CAS-Nummer |
106747-79-9 |
|---|---|
Produktname |
Nickel-palladium alloy |
Molekularformel |
NiPd3 |
Molekulargewicht |
378 g/mol |
IUPAC-Name |
nickel;palladium |
InChI |
InChI=1S/Ni.3Pd |
InChI-Schlüssel |
IGWIYXUTBNGZFJ-UHFFFAOYSA-N |
SMILES |
[Ni].[Pd].[Pd].[Pd] |
Kanonische SMILES |
[Ni].[Pd].[Pd].[Pd] |
Andere CAS-Nummern |
106747-79-9 |
Synonyme |
Ni-Pd alloy nickel-palladium alloy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)





![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

